molecular formula C19H23ClN2O B5645457 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine

1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5645457
M. Wt: 330.8 g/mol
InChI Key: VZUGKQQMFKSHKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine, involves various chemical reactions to introduce specific functional groups to the piperazine ring. Mokrov et al. (2019) described the synthesis of a group of new piperazine derivatives and their cardiotropic activity, indicating a method that could potentially be adapted for the synthesis of 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical in determining their chemical behavior and potential applications. Studies on the structure-affinity relationship of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar structure, have shown how modifications to the piperazine ring can affect receptor affinity and selectivity, suggesting the importance of the molecular structure in the activity of such compounds (Perrone et al., 2000).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, such as N-dealkylation and O-demethylation, which can significantly alter their chemical and pharmacological properties. For instance, the metabolites of certain piperazine compounds were studied to understand their biotransformation, providing insight into the chemical reactions these molecules undergo in biological systems (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the synthesis and crystal structure of a related compound, N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, were analyzed to determine its crystallographic properties, which are essential for understanding the material's stability and reactivity (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for the application and handling of piperazine derivatives. Research into the genotoxicity of certain piperazine compounds has shed light on their metabolic activation and interaction with DNA, offering insights into their chemical behavior and potential safety concerns (Kalgutkar et al., 2007).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGKQQMFKSHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-4-(3-methoxybenzyl)piperazine

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